molecular formula C31H22O2 B14501537 1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene] CAS No. 65051-85-6

1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]

Cat. No.: B14501537
CAS No.: 65051-85-6
M. Wt: 426.5 g/mol
InChI Key: JBIYOXJZQMZXGK-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] typically involves a multicomponent reaction. One common method is the condensation of 2-naphthol, benzaldehyde, and 1,3-diketone in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This reaction proceeds through a series of steps, including the formation of an intermediate, followed by cyclization to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted spiro compounds .

Scientific Research Applications

1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as DNA-PK and topoisomerase II, leading to antiproliferative and cytotoxic effects . The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthopyrans: These compounds share a similar core structure but differ in the substituents attached to the rings.

    Spirooxazines: These compounds also have a spiro structure but contain an oxazine ring instead of a pyran ring.

Uniqueness

1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] is unique due to its specific combination of aromatic rings and spiro structure. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

65051-85-6

Molecular Formula

C31H22O2

Molecular Weight

426.5 g/mol

IUPAC Name

1-phenylspiro[1,2-dihydrobenzo[f]chromene-3,9'-xanthene]

InChI

InChI=1S/C31H22O2/c1-2-10-21(11-3-1)24-20-31(33-29-19-18-22-12-4-5-13-23(22)30(24)29)25-14-6-8-16-27(25)32-28-17-9-7-15-26(28)31/h1-19,24H,20H2

InChI Key

JBIYOXJZQMZXGK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)OC14C5=CC=CC=C5OC6=CC=CC=C46)C7=CC=CC=C7

Origin of Product

United States

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